Cephalandole B
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Overview
Description
Cephalandole B is an indole alkaloid isolated from cyanide. It has been found to significantly inhibit IL-17A gene expression and suppress IL-17A luciferase reporter in Jukat cells in a dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalandole B can be synthesized through a copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method offers an easy and rapid approach to a variety of 3-indolylbenzoxazin-2-ones in high yield . The reaction typically involves the use of copper chloride (CuCl2) as a catalyst in tetrahydrofuran (THF) at room temperature, followed by heating at 60°C for an hour .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cephalandole B undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative coupling reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include diverse 3-indolylbenzoxazin-2-ones .
Scientific Research Applications
Cephalandole B has several scientific research applications, including:
Mechanism of Action
Cephalandole B exerts its effects by inhibiting IL-17A gene expression in a dose-dependent manner. This inhibition is achieved through the suppression of IL-17A luciferase reporter in Jukat cells . The molecular targets and pathways involved include the IL-17A signaling pathway, which plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
Cephalandole A: Another indole alkaloid with similar biological activities.
Indigodole D: A related compound isolated from the same source as Cephalandole B.
Uniqueness: this compound is unique due to its specific inhibition of IL-17A gene expression, which is not observed in all related compounds . This makes it particularly valuable for research focused on IL-17A-related pathways and diseases.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20) |
InChI Key |
XEHQWFSGHCYKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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